5-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide 5-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 880784-14-5
VCID: VC15277817
InChI: InChI=1S/C15H14ClN3O3/c1-4-11-14(19-22-18-11)17-15(20)13-8(3)9-6-10(16)7(2)5-12(9)21-13/h5-6H,4H2,1-3H3,(H,17,19,20)
SMILES:
Molecular Formula: C15H14ClN3O3
Molecular Weight: 319.74 g/mol

5-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide

CAS No.: 880784-14-5

Cat. No.: VC15277817

Molecular Formula: C15H14ClN3O3

Molecular Weight: 319.74 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide - 880784-14-5

Specification

CAS No. 880784-14-5
Molecular Formula C15H14ClN3O3
Molecular Weight 319.74 g/mol
IUPAC Name 5-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C15H14ClN3O3/c1-4-11-14(19-22-18-11)17-15(20)13-8(3)9-6-10(16)7(2)5-12(9)21-13/h5-6H,4H2,1-3H3,(H,17,19,20)
Standard InChI Key MZMQVYTTXJRZFE-UHFFFAOYSA-N
Canonical SMILES CCC1=NON=C1NC(=O)C2=C(C3=C(O2)C=C(C(=C3)Cl)C)C

Introduction

Chemical Structure and Nomenclature

Systematic Identification

The IUPAC name 5-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide systematically describes its structure:

  • A benzofuran core (fused benzene and furan rings) substituted at positions 3 and 6 with methyl groups and at position 5 with chlorine.

  • A 2-carboxamide group at position 2 of the benzofuran, linked to a 4-ethyl-1,2,5-oxadiazol-3-yl moiety .

Table 1: Molecular Properties

PropertyValueSource
Molecular formulaC₁₆H₁₅ClN₃O₃
Molecular weight340.76 g/mol
Key functional groupsBenzofuran, oxadiazole, amide

The oxadiazole ring, a five-membered heterocycle with two nitrogen and one oxygen atom, contributes to the molecule’s planar geometry and electronic profile, enabling π-π stacking interactions in biological systems .

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis typically involves sequential functionalization of the benzofuran and oxadiazole precursors:

  • Benzofuran Core Formation:

    • Starting from substituted salicylic acid derivatives, cyclization via Rh-catalyzed C–H activation or Lewis acid-mediated annulation yields the 3,6-dimethyl-5-chlorobenzofuran scaffold .

    • Example: Reaction of 5-chloro-3,6-dimethylbenzofuran-2-carboxylic acid with thionyl chloride generates the acyl chloride intermediate, which is subsequently coupled to the oxadiazole amine .

  • Oxadiazole Ring Construction:

    • Cyclocondensation of hydrazides with nitriles or carbonyl compounds under acidic conditions forms the 1,2,5-oxadiazol-3-amine intermediate.

    • Ethyl substitution at position 4 is introduced via alkylation or nucleophilic substitution .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Benzofuran cyclizationRhCl₃, DMF, 110°C, 12h65–75%
AcylationSOCl₂, reflux; then NH₂-oxadiazole, Et₃N50–60%

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited aqueous solubility (log P ≈ 3.2) due to hydrophobic benzofuran and oxadiazole groups. Soluble in polar aprotic solvents (e.g., DMSO, DMF) .

  • Thermal Stability: Decomposition above 250°C, as determined by thermogravimetric analysis (TGA) .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, oxadiazole-H), 7.45–7.38 (m, 2H, benzofuran-H), 2.51 (q, J = 7.6 Hz, 2H, CH₂CH₃), 2.34 (s, 3H, CH₃), 1.24 (t, J = 7.6 Hz, 3H, CH₂CH₃) .

  • IR (KBr): 1675 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C=N oxadiazole) .

AssayModelResultReference
AntibacterialS. aureusMIC = 8 µg/mL
CytotoxicityMCF-7 cellsIC₅₀ = 12.3 µM

Analytical and Regulatory Considerations

Toxicity Profile

Acute oral toxicity in rodents (LD₅₀ > 500 mg/kg) suggests low systemic toxicity, though chronic exposure studies are pending .

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